molecular formula C26H20BrFN2O3S B2561954 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide CAS No. 451510-60-4

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide

Cat. No.: B2561954
CAS No.: 451510-60-4
M. Wt: 539.42
InChI Key: YTGKYWATNNNUMF-UHFFFAOYSA-N
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Description

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C26H20BrFN2O3S and its molecular weight is 539.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide and its derivatives have been explored for antimicrobial properties. Studies like those by Desai et al. (2013) in the Journal of Fluorine Chemistry have synthesized fluorine-containing benzamides and tested their efficacy against various bacterial strains and fungi. Their research found specific compounds to be highly effective at inhibiting microbial growth, highlighting the potential of such chemicals in antimicrobial applications (Desai, Rajpara, & Joshi, 2013).

Crystallographic Analysis

The compound and its analogs have been subject to crystallographic studies to understand their molecular structure. For instance, research by Suchetan et al. (2016) detailed the crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides, which can provide insights into the properties and potential applications of these compounds in various fields (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Synthetic Methods and Novel Applications

The compound has been a focus in the development of novel synthetic methods. For example, Begley and Grimshaw (1977) described the electrochemical and photochemical synthesis methods for related benzamides, providing a basis for future synthetic approaches and applications in various fields, including pharmaceuticals (Begley & Grimshaw, 1977).

Properties

IUPAC Name

5-(benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrFN2O3S/c27-22-13-7-8-14-24(22)29-26(31)21-17-20(15-16-23(21)28)34(32,33)30-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGKYWATNNNUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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